Bromodifenile eteri
Bromodiphenyl ethers (BDPE) are a class of organobromine compounds that consist of two phenyl rings connected by an oxygen atom and bearing one or more bromine atoms. These compounds have been widely used in various industries, including flame retardants, plasticizers, and adhesives due to their excellent chemical stability and flame-retardant properties. However, concerns over their potential environmental and health impacts have led to restrictions on their use in many countries.
BDPE are known for their low solubility in water but high solubility in organic solvents. They exhibit relatively low volatility and thermal stability. In terms of toxicity, BDPE can pose a risk through bioaccumulation and may cause various health effects such as liver damage and thyroid disruption upon prolonged exposure. Given these properties, strict regulations and environmental monitoring are crucial to mitigate potential risks associated with their usage.
In applications where flame retardancy is required, alternative compounds or more environmentally friendly technologies should be considered to ensure compliance with current safety standards and reduce environmental pollution.

Struttura | Nome chimico | CAS | MF |
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4-(4-Bromophenoxy)-2-methyl-1-nitrobenzene | 163258-52-4 | C13H10BrNO3 |
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2-bromo-1-(4-fluorophenoxy)-4-nitrobenzene | 477856-83-0 | C12H7BrFNO3 |
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TR antagonist 1 | 500794-88-7 | C25H23Br2NO4 |
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2-(4-bromo-3-formylphenoxy)-5-fluorobenzonitrile | 1353100-93-2 | C14H7BrFNO2 |
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4-bromo-2-(4-bromophenoxy)-Phenol | 1087545-27-4 | C12H8Br2O2 |
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Decabromodiphenyl oxide | 145538-74-5 | C12Br10O |
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Butyric 3-Methylbutanoic Anhydride | 861358-28-3 | C9H16O3 |
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2-(4-Bromophenoxy)phenol | 300560-92-3 | C12H9BrO2 |
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N-[2-(4-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-phenylethene-1-sulfonamide | 783318-78-5 | C21H15BrF3NO3S |
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Benzaldehyde, 2-(3-bromophenoxy)- | 209866-37-5 | C13H9BrO2 |
Letteratura correlata
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
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4. Back matter
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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